molecular formula C₁₈H₃₁ClO B117488 Linoleoyl chloride CAS No. 7459-33-8

Linoleoyl chloride

Cat. No. B117488
CAS RN: 7459-33-8
M. Wt: 298.9 g/mol
InChI Key: FBWMYSQUTZRHAT-AVQMFFATSA-N
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Description

Linoleoyl chloride is a compound with the molecular formula C18H31ClO and a molecular weight of 298.90 . It is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .


Synthesis Analysis

Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . A novel derivative of glyceric acid (GA), dilinoleoyl-D-glyceric acid (LA2-DGA), was synthesized from D-GA calcium salt and linoleoyl chloride .


Molecular Structure Analysis

The molecular formula of Linoleoyl chloride is C18H31ClO . The linear formula is C18H31OCl .


Chemical Reactions Analysis

Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .


Physical And Chemical Properties Analysis

Linoleoyl chloride is a liquid with a density of 0.93 g/mL at 25 °C . It has a boiling point of 168 °C . It is sensitive to air, moisture, and heat .

Scientific Research Applications

1. Anticonvulsant Properties

Linoleoyl chloride, when combined with alpha-linolenic acid, has shown anticonvulsant properties in rat models. A study by Yehuda, Carasso, and Mostofsky (1994) demonstrated that a mixture of non-esterified alpha-linolenic acid and linoleic acid effectively increased the seizure threshold in rats, indicating potential for epilepsy treatment (Yehuda, Carasso, & Mostofsky, 1994).

2. Cytotoxicity Assessment

Research by Sato et al. (2011) involved the synthesis of a novel derivative from D-glyceric acid calcium salt and linoleoyl chloride, known as dilinoleoyl-D-glyceric acid (LA₂-DGA). This compound was evaluated for its cytotoxicity on human dermal fibroblast and endothelial cells. The study found that LA₂-DGA did not exhibit significant toxic effects in these cell types (Sato et al., 2011).

3. Hepatoprotective Effect

Lupeol, a pentacyclic triterpene, and its ester derivative, lupeol linoleate, were studied for their hepatoprotective effects against cadmium-induced toxicity in rats. The study by Sunitha, Nagaraj, and Varalakshmi (2001) revealed that both lupeol and lupeol linoleate improved the antioxidant status of the liver, suggesting a potential therapeutic role in liver protection (Sunitha, Nagaraj, & Varalakshmi, 2001).

Safety And Hazards

Linoleoyl chloride is corrosive and may cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to handle it with suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWMYSQUTZRHAT-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880877
Record name 9,12-octadecadienoyl chloride, (z,z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleoyl chloride

CAS RN

7459-33-8
Record name Linoleoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7459-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienoyl chloride, (9Z,12Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,12-octadecadienoyl chloride, (z,z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dienoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
S Sato, H Habe, T Fukuoka, D Kitamoto… - Journal of Oleo …, 2011 - jstage.jst.go.jp
… linoleoyl chloride and evaluated for cytotoxicity. The D-GA calcium salt was first reacted with 4-methoxybezylchloride, and the resulting compound was esterified with linoleoyl chloride. …
Number of citations: 12 www.jstage.jst.go.jp
MNI Bhuiyan, J Begum, MN Anwar - … University Journal of …, 2008 - researchgate.net
… Linoleoyl chloride and 2- propenoic acid, 3-(4methoxyphenyl), -… Linoleoyl chloride and 2- propenoic acid, 3-(4methoxyphenyl), -ethyl ester. The high concentration of Linoleoyl chloride …
Number of citations: 26 www.researchgate.net
EH Omoregie, KF Oluyemisi, OS Koma… - Journal of Applied …, 2012 - japsonline.com
… -1,3,diene, viridiflorol, 2-hexyl-1decanol, diisobutyl phthalate, alloaromadendrene oxide, caryophellene oxide, palmitic acid, oleic acid, n-eicosane, dioctyl adipate, linoleoyl chloride …
Number of citations: 15 japsonline.com
J Xie, X Li, C Jiang, RJ Lee, Y Zhou, L Teng - Chemical Research in …, 2013 - Springer
… Briefly, 50 µL of triethylamine and 48 mg of linoleoyl chloride were dissolved in 2.5 mL of dichloromethane, and then slowly added to PEI-800(32 mg) in 2.5 mL of dichloromethane. At …
Number of citations: 9 link.springer.com
A Fini, G Zuccari, I Orienti - … Technology, Sevilla (Spain) May 10-12 …, 2004 - cris.unibo.it
… Methods: PVA reacts with oleoyl and linoleoyl chloride to introduce a hydrophobic chain (PVA-OL, PVA-LINOL). DLS measurements were carried out on the polymers and the drug-…
Number of citations: 0 cris.unibo.it
N Fotouhi, TC Jenkins - Journal of animal science, 1992 - academic.oup.com
… Linoleoyl chloride and linoleic acid used for synthesis of various derivatives were of … It may be possible that an impurity in linoleoyl methionine, possibly linoleoyl chloride, was …
Number of citations: 44 academic.oup.com
J Xie, L Teng, Z Yang, C Zhou, Y Liu… - BioMed research …, 2013 - hindawi.com
… In this study, PEI-LA was synthesized by reacting PEI (Mw ∼ 800) with linoleoyl chloride. Gel retardation assay showed complete complexation between PEI-LA and LOR-2501 at N/P …
Number of citations: 63 www.hindawi.com
CN Lin, WP Tome, SJ Won - Journal of natural products, 1991 - ACS Publications
… spectra of the reaction product of linoleoyl chloride with 4 were identical to those of the natural … Compound 2 (50 mg) or 4 (50 mg), pyridine (5 ml), and linoleoyl chloride (200 mg) were …
Number of citations: 190 pubs.acs.org
F Yang, SA Oyeyinka, W Xu, Y Ma, S Zhou - Lwt, 2018 - Elsevier
… Under the optimized condition of 1:1.1 mol ratio of phytosterol and linoleoyl chloride at 80 C for 1.5 h, the conversion rate of phytosterol reached 96.1%. Its solubility in oil increased 20 …
Number of citations: 25 www.sciencedirect.com
SG B. Gowda, H Fuda, T Tsukui, H Chiba, SP Hui - Antioxidants, 2020 - mdpi.com
… acid methyl ester (12-HOA-OMe) (100 mg, 0.318 mmol) in dry dichloromethane (4 mL) and dry pyridine (125.6 μL, 5 equivalents (eq)) at 0 C, oleoyl chloride or linoleoyl chloride (1.1 eq) …
Number of citations: 16 www.mdpi.com

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